molecular formula C17H15N3O5 B5758639 ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate

ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate

Número de catálogo: B5758639
Peso molecular: 341.32 g/mol
Clave InChI: DLUBVPVSKYFEPD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate, also known as EDP-420, is a novel small molecule inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is a serine protease that cleaves and inactivates incretin hormones, which play a crucial role in regulating glucose homeostasis. Inhibition of DPP-4 increases the levels of active incretin hormones, thereby improving glucose-dependent insulin secretion and reducing blood glucose levels. EDP-420 has shown promising results in preclinical studies and has the potential to be developed as a new treatment for type 2 diabetes.

Mecanismo De Acción

Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is a potent and selective inhibitor of DPP-4. DPP-4 cleaves and inactivates incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which play a crucial role in regulating glucose homeostasis. Inhibition of DPP-4 increases the levels of active incretin hormones, which stimulate glucose-dependent insulin secretion and reduce glucagon secretion. This compound has been shown to increase active GLP-1 levels in preclinical studies, which may contribute to its glucose-lowering effects.
Biochemical and Physiological Effects:
This compound has been shown to improve glucose tolerance and insulin sensitivity in preclinical models of type 2 diabetes. In addition, this compound has been shown to increase active GLP-1 levels and reduce glucagon levels, which may contribute to its glucose-lowering effects. This compound has also been shown to have a favorable safety profile in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate is its potent and selective inhibition of DPP-4, which may result in fewer off-target effects compared to other DPP-4 inhibitors. However, one limitation of this compound is its relatively low yield in the synthesis process, which may limit its availability for preclinical and clinical studies.

Direcciones Futuras

For the development of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate include further preclinical studies to evaluate its efficacy and safety in animal models of type 2 diabetes. In addition, clinical trials will be needed to determine the optimal dose and dosing regimen of this compound in humans, as well as its efficacy and safety in patients with type 2 diabetes. Further research may also be needed to investigate the potential long-term effects of this compound on glucose homeostasis and other metabolic parameters.

Métodos De Síntesis

The synthesis of ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate involves a multi-step process starting from commercially available starting materials. The first step involves the preparation of the key intermediate, 4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid, which is then converted to the corresponding acid chloride. The acid chloride is then reacted with ethyl 2-furoate in the presence of a base to form the ester derivative, which is subsequently converted to the final product, this compound, by treatment with ammonia in ethanol. The overall yield of the synthesis is around 10%.

Aplicaciones Científicas De Investigación

Ethyl 5-({[(4-oxo-3,4-dihydro-1-phthalazinyl)carbonyl]amino}methyl)-2-furoate has been extensively studied in preclinical models of type 2 diabetes. In a rat model of insulin resistance and glucose intolerance, this compound improved glucose tolerance and insulin sensitivity, and increased active GLP-1 levels. In a mouse model of diet-induced obesity and insulin resistance, this compound improved glucose tolerance, reduced insulin levels, and increased active GLP-1 levels. These findings suggest that this compound has the potential to improve glucose homeostasis and insulin sensitivity in patients with type 2 diabetes.

Propiedades

IUPAC Name

ethyl 5-[[(4-oxo-3H-phthalazine-1-carbonyl)amino]methyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O5/c1-2-24-17(23)13-8-7-10(25-13)9-18-16(22)14-11-5-3-4-6-12(11)15(21)20-19-14/h3-8H,2,9H2,1H3,(H,18,22)(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUBVPVSKYFEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(O1)CNC(=O)C2=NNC(=O)C3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.